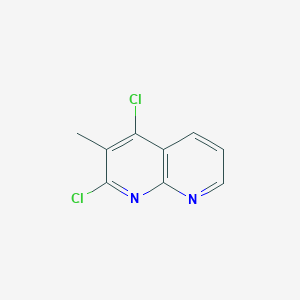
2,4-Dichloro-3-methyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3-methyl-1,8-naphthyridine is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 2,4-Dichloro-3-methyl-1,8-naphthyridine
The synthesis of this compound typically involves methods such as the Vilsmeier-Haack reaction or other cyclization techniques that allow for the introduction of the naphthyridine moiety. This compound can be synthesized from readily available precursors through a series of chemical transformations that include chlorination and methylation steps.
Biological Activities
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, a study utilized the disc diffusion method to evaluate its antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial effects comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Derivatives of 1,8-naphthyridine have been reported to show activity against human breast cancer cells. The mechanism is thought to involve the inhibition of specific cellular pathways that are critical for cancer cell proliferation. In vitro studies demonstrated that modifications at various positions on the naphthyridine ring could enhance its cytotoxic effects against cancer cell lines .
Agricultural Applications
In agricultural science, derivatives of this compound have been explored as potential herbicides and fungicides due to their ability to inhibit specific enzymes involved in plant growth and fungal reproduction. The efficacy of these compounds in controlling agricultural pests has been documented in several field trials.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |
|---|---|---|
| E. coli | 15 | Ciprofloxacin |
| Staphylococcus aureus | 18 | Ciprofloxacin |
| Pseudomonas aeruginosa | 12 | Ciprofloxacin |
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Inhibition of cell proliferation pathways |
| Control (DMSO) | >100 | N/A |
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against a panel of bacterial strains. The compound was found to inhibit growth effectively at concentrations lower than those required for traditional antibiotics. This suggests its potential as a new therapeutic agent in treating bacterial infections .
Case Study 2: Cancer Cell Line Studies
In another study focusing on breast cancer cell lines, modifications to the naphthyridine structure were systematically analyzed for their cytotoxic effects. The study concluded that specific substitutions at the C3 position significantly enhanced the anticancer activity of the parent compound .
Propriétés
Formule moléculaire |
C9H6Cl2N2 |
|---|---|
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
2,4-dichloro-3-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-7(10)6-3-2-4-12-9(6)13-8(5)11/h2-4H,1H3 |
Clé InChI |
YEBNWOPGANTVGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N=CC=C2)N=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















